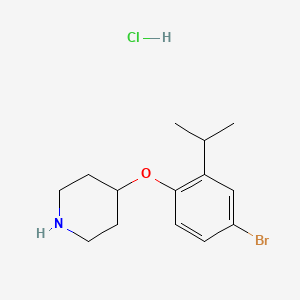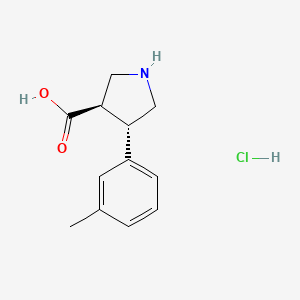
trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” is characterized by a five-membered pyrrolidine ring attached to a 3-methylphenyl group. The compound’s stereochemistry is defined by the (3R,4S) configuration.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” include its molecular formula (C12H16ClNO2), molecular weight (241.71 g/mol), and IUPAC name ((3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride).Scientific Research Applications
Enantiomeric Synthesis and Chemical Reactivity
Research on pyrrolidine derivatives, such as the work by Renaud and Seebach, focuses on the synthesis of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and reactions with nucleophiles. This methodology is significant for producing compounds with high diastereoselectivities, which are crucial for pharmaceutical applications and materials science (Renaud & Seebach, 1986).
Structural Studies and Polymer Synthesis
Mcgrady and Overberger's research into the synthesis of 5-Isopropyl-Substituted Poly(l-proline)s illustrates the effects of substituents on the conformation and properties of poly(l-proline), highlighting the structural versatility of pyrrolidine derivatives in designing polymers with desired physical properties (Mcgrady & Overberger, 1987).
Biological Activities and DNA Interactions
Studies on phosphorus-nitrogen compounds, including pyrrolidine derivatives, have explored their biological activities and interactions with DNA. The research conducted by Işıklan et al. revealed that certain pyrrolidine derivatives exhibit antibacterial and antifungal activities and can bind to DNA, indicating potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).
Spectroscopic Characterizations and Theoretical Studies
Research on pyridine-2-carboxylic acid derivatives by Tamer et al. involved spectroscopic characterizations and density functional theory (DFT) calculations. This work contributes to understanding the electronic structure and reactivity of pyrrolidine derivatives, which are valuable for developing new materials and catalysts (Tamer et al., 2018).
Future Directions
The future directions for “trans-4-(m-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride” and similar pyrrolidine compounds lie in their potential for the treatment of human diseases . The ability to efficiently explore the pharmacophore space due to sp3-hybridization makes these compounds attractive for drug discovery .
properties
IUPAC Name |
(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHJHNHHYTABE-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719314 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049976-06-8 | |
| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




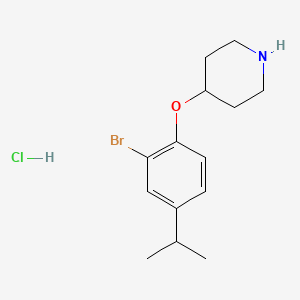
![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)
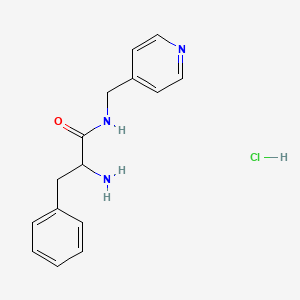
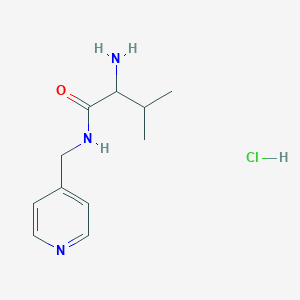

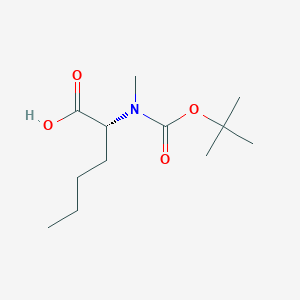
![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
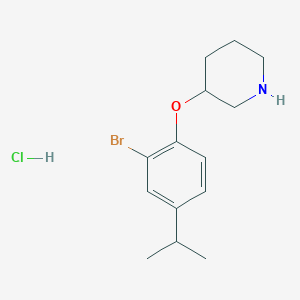
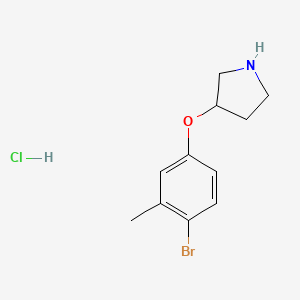
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
